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Compound of Interest

4-(Dimethoxymethyl)pyridin-2-
Compound Name:
amine

cat. No.: B1395661

The utility of a synthetic intermediate is fundamentally dictated by its structure and physical
properties. Understanding these characteristics is the first step in its effective application.

Chemical Identity and Properties

4-(Dimethoxymethyl)pyridin-2-amine is a substituted pyridine derivative. Its key identifiers
and computed properties are summarized below.

Property Value Source

4-(Dimethoxymethyl)pyridin-2-

Chemical Name ) [3]
amine

CAS Number 889945-19-1 [3]

Molecular Formula CsH12N202 [3]

Molecular Weight 168.19 g/mol [3]

SMILES COC(C1=CC=NC(=C1)N)OC N/A

FHNINJBWKHFMTE-
InChl Key N/A

UHFFFAOYSA-N
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The molecule's reactivity is governed by two primary functional groups:

e The 2-Aminopyridine Moiety: The amine group at the C2 position is nucleophilic and can
undergo reactions typical of aromatic amines, such as acylation, alkylation, and metal-
catalyzed cross-coupling. Its position adjacent to the ring nitrogen influences its reactivity
and conformational behavior. The pyridine ring itself is a key structural motif in numerous
biologically active compounds|[2].

o The Dimethoxyacetal Group: Located at the C4 position, this group is a stable protecting
group for a formyl moiety. Acetals are known to be highly stable under neutral and basic
conditions but are readily hydrolyzed back to the corresponding aldehyde under acidic
conditions[4][5]. This differential stability is the cornerstone of its utility in multi-step
synthesis.

Caption: Chemical structure of 4-(Dimethoxymethyl)pyridin-2-amine.

Spectroscopic Profile (Predicted)

While a comprehensive, published experimental dataset for this specific molecule is scarce[6],
its spectroscopic characteristics can be reliably predicted based on its functional groups and
structurally analogous compounds[7].
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Predicted Chemical

Technique Feature . Rationale
Shift / Value
Doublet, deshielded
1H NMR Pyridine H (C6) 0 7.9-8.1 ppm by adjacent ring

nitrogen.

Doublet of doublets,

Pyridine H (C5) 0 7.3-7.5 ppm coupled to H at C6
and H at C3.
o Doublet, shielded by
Pyridine H (C3) 0 6.4-6.6 ppm ]
the amino group.
Broad singlet,
Amine Protons (-NH2) 8 4.5-5.5 ppm exchangeable with
D:20.
Acetal Proton (- )
0 5.3-5.5 ppm Singlet.
CH(OMe)z2)
Methoxy Protons (- Singlet, integrating to
Y ( 0 3.3-3.4 ppm d g J

OCHs3)

6 protons.

13C NMR

Pyridine C (C2, C6)

C2 is most downfield
© 158-160, 148-150

ppm

due to -NHz and ring
N.

Pyridine C (C4)

0 145-148 ppm

Attached to the
electron-withdrawing

acetal group.

Pyridine C (C3, C5)

0 105-115 ppm

Shielded carbons of

the pyridine ring.

Acetal Carbon (-
CH(OMe)z2)

0 100-105 ppm

Characteristic
chemical shift for an

acetal carbon.

Methoxy Carbons (-
OCHs3)

0 52-55 ppm

Typical range for

methoxy groups.
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Two bands,
IR N-H Stretch 3300-3500 cm—? characteristic of a

primary amine.

C-H Stretch

) 3000-3100 cm™1 Sharp peaks.
(Aromatic)

: i From the methoxy and
C-H Stretch (Aliphatic)  2830-2950 cm™1
acetal C-H bonds.

Pyridine ring
C=N, C=C Stretch 1600-1640 cm~1 o
vibrations.

Strong, characteristic

C-O Stretch (Acetal) 1050-1150 cm™1
acetal C-O-C stretch.

Corresponds to the
MS (EI) Molecular lon (M) m/z = 168 ]
molecular weight.

Loss of a methoxy

Major Fragment m/z = 137
group (-OCHs).

Loss of the -

Major Fragment m/z = 107
CH(OCHS3)2 group.

Section 2: Reactivity and Chemical Behavior

The synthetic value of 4-(Dimethoxymethyl)pyridin-2-amine lies in the orthogonal reactivity of
its two key functional groups. This allows for selective manipulation of one site while the other
remains intact, a critical requirement in complex synthesis.

The Dimethoxyacetal: A pH-Controlled Functional
Handle

The primary role of the dimethoxyacetal is to serve as a stable precursor to the highly reactive
4-formyl group.

 Stability: In the presence of bases or nucleophiles, acetals are exceptionally stable. There is
no acidic proton for a base to abstract, and the C-O ¢* orbital, the LUMO for a nucleophilic
attack, is energetically inaccessible due to interaction with oxygen lone pairs[4][8]. Hydroxide
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and alkoxides are poor leaving groups, preventing Sn2-type reactions under basic
conditions[9]. This stability allows for extensive chemical modification of the 2-amino group
without affecting the protected aldehyde.

o Reactivity (Deprotection): In contrast, the acetal is readily hydrolyzed under aqueous acidic
conditions. The reaction is initiated by protonation of one of the acetal oxygens, converting it
into a good leaving group (methanol). The subsequent loss of methanol generates a
resonance-stabilized oxocarbenium ion, which is then attacked by water. Deprotonation
yields a hemiacetal, which rapidly equilibrates to the final aldehyde product[5].

|_steps , [ prownaionoromygen | [ o1 [ Loss of Methanol Resonance-Stabilized | Step2 | Nucleophiic Attack step3 | Deprotonation
| ‘ 07 Protonated Acetal CHAO 5 || G ez | oy Protonated Hemiacetal 0" 2-Amino-4-formylpyridine

Click to download full resolution via product page

Caption: Acid-catalyzed deprotection workflow of the dimethoxyacetal.

The 2-Aminopyridine: A Nucleophilic Center

The 2-amino group is a versatile handle for building molecular complexity. It can readily
participate in a range of reactions, including:

N-Acylation/N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in
the presence of a non-nucleophilic base.

o N-Alkylation: Can be alkylated using alkyl halides, though regioselectivity (N-alkylation vs.
ring alkylation) can sometimes be a challenge and may require specific conditions[10].

e Buchwald-Hartwig Amination: The aminopyridine can act as the amine coupling partner in
palladium-catalyzed reactions to form C-N bonds with aryl halides or triflates[11].

o Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be displaced by
various nucleophiles in Sandmeyer-type reactions.

Section 3: Synthesis and Handling
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Experimental Protocol: Synthesis of 4-
(Dimethoxymethyl)pyridin-2-amine

A plausible and efficient synthesis involves the direct acetalization of commercially available 2-
amino-4-formylpyridine. The use of trimethyl orthoformate is advantageous as it serves as both
the methylating reagent and a water scavenger, driving the equilibrium towards the product[12]
[13].

Objective: To protect the aldehyde functionality of 2-amino-4-formylpyridine as a
dimethoxyacetal.

Materials:

e 2-Amino-4-formylpyridine

o Trimethyl orthoformate (TMOF)

o p-Toluenesulfonic acid (p-TsOH) or other acid catalyst (e.g., Amberlyst-15)
e Methanol (anhydrous)

e Saturated aqueous sodium bicarbonate (NaHCOs)

e Brine (saturated aqueous NacCl)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

e Dichloromethane (DCM) or Ethyl Acetate (EtOAC)

Procedure:

o Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a
reflux condenser under an inert atmosphere (N2 or Ar), add 2-amino-4-formylpyridine (1.0

eq).

» Reagent Addition: Add anhydrous methanol (approx. 5-10 mL per gram of starting material)
followed by trimethyl orthoformate (3.0 eq).
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Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Causality Note: An acid
catalyst is required to protonate the aldehyde carbonyl, making it more electrophilic and
susceptible to attack by methanol[5].

Reaction Execution: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor
the reaction progress by Thin Layer Chromatography (TLC) until the starting material is
consumed (typically 4-12 hours).

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly
adding saturated agueous NaHCOs solution to neutralize the acid catalyst.

Extraction: Extract the aqueous mixture with DCM or EtOAc (3 x volumes). Combine the
organic layers.

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous
MgSOa.

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The
crude product can be purified by silica gel column chromatography if necessary to yield 4-
(Dimethoxymethyl)pyridin-2-amine as a pure solid or olil.
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2-Amino-4-formylpyridine
+ Trimethyl Orthoformate
+ Methanol

i

Combine reagents in
flame-dried flask under N2

(Add catalytic p-TsOH)

Stir at 25-50°C
Monitor by TLC

Cool and quench with
sat. ag. NaHCOs

i

Extract with organic solvent
(e.g., DCM)

Wash with brine,
dry over MgSOa

Filter, concentrate, and
purify via chromatography

Pure 4-(Dimethoxymethyl)pyridin-2-amine
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Caption: Synthetic utility of the deprotected 2-amino-4-formylpyridine.

Conclusion

4-(Dimethoxymethyl)pyridin-2-amine is a strategically important building block in organic
synthesis. Its value is derived from the orthogonal reactivity of the 2-amino group and the pH-
sensitive dimethoxyacetal. The acetal provides robust protection for a formyl group under a
wide range of synthetic conditions, particularly those involving bases and nucleophiles, while
the 2-aminopyridine moiety remains available for modification. By offering a reliable method to
introduce a masked aldehyde onto the versatile aminopyridine scaffold, this compound
provides chemists with a powerful tool for the efficient, multi-step synthesis of complex
molecules targeted for pharmaceutical and materials science applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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